molecular formula C10H17F3 B1304625 1,1,2-Trifluorodec-1-ene CAS No. 692-05-7

1,1,2-Trifluorodec-1-ene

Cat. No.: B1304625
CAS No.: 692-05-7
M. Wt: 194.24 g/mol
InChI Key: VAKNUCCHIZRRRF-UHFFFAOYSA-N
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Description

1,1,2-Trifluorodec-1-ene is an organic compound with the molecular formula C10H17F3 It is a fluorinated alkene, characterized by the presence of three fluorine atoms attached to the first and second carbon atoms of the decene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,2-Trifluorodec-1-ene can be synthesized through various methods, including the addition of fluorine-containing reagents to alkenes. One common method involves the reaction of decene with a fluorinating agent such as trifluoromethyl hypofluorite (CF3OF) under controlled conditions. The reaction typically takes place at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The process may include steps such as:

    Preparation of the starting materials: Decene and the fluorinating agent are purified and prepared for the reaction.

    Reaction: The reactants are introduced into the reactor, where they undergo fluorination under controlled temperature and pressure.

    Purification: The product is purified using techniques such as distillation or chromatography to remove any impurities and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

1,1,2-Trifluorodec-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorinated alcohols or ketones.

    Reduction: Reduction reactions can convert the alkene to a fluorinated alkane.

    Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkene.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Fluorinated alcohols or ketones.

    Reduction: Fluorinated alkanes.

    Substitution: Compounds with substituted functional groups, such as fluorinated alcohols or amines.

Scientific Research Applications

1,1,2-Trifluorodec-1-ene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound can be used to study the effects of fluorinated molecules on biological systems.

    Medicine: Fluorinated compounds are often explored for their potential use in pharmaceuticals due to their unique properties, such as increased metabolic stability and bioavailability.

    Industry: The compound is used in the production of specialty materials, including fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 1,1,2-Trifluorodec-1-ene involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s reactivity and interaction with biological molecules. For example, fluorinated compounds often exhibit increased lipophilicity, which can enhance their ability to cross cell membranes and interact with intracellular targets. Additionally, the electron-withdrawing effect of fluorine can influence the compound’s reactivity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,2-Trifluoroethane
  • 1,1,2-Trifluoropropane
  • 1,1,2-Trifluorobutane

Uniqueness

1,1,2-Trifluorodec-1-ene is unique due to its longer carbon chain and the specific positioning of the fluorine atoms. This structure imparts distinct physical and chemical properties, such as higher boiling points and unique reactivity patterns compared to shorter-chain fluorinated alkenes. The compound’s unique properties make it valuable for specific applications in materials science and pharmaceuticals.

Properties

IUPAC Name

1,1,2-trifluorodec-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F3/c1-2-3-4-5-6-7-8-9(11)10(12)13/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKNUCCHIZRRRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380375
Record name 1,1,2-trifluorodec-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

692-05-7
Record name 1,1,2-trifluorodec-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2-Trifluorodec-1-ene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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